2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a pyrimidinone core substituted at position 4 with a 4-methoxyphenyl group and an acetamide side chain linked to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group contributes to lipophilicity and metabolic stability, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-29-16-7-5-13(6-8-16)17-10-19(28)26(12-24-17)11-18(27)25-15-4-2-3-14(9-15)20(21,22)23/h2-10,12H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJQXZMZHCLYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16N4O3
- IUPAC Name : this compound
- SMILES Notation : COc(cc1)ccc1NC(=O)C(C(=O)N(C)c(cc2)ccc2F)(=O)=O
Key Functional Groups
- Dihydropyrimidine Core : Imparts stability and potential for enzyme interaction.
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl Group : Known for increasing metabolic stability and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the cyanamide group allows for covalent bonding with nucleophilic residues in active sites of enzymes, leading to inhibition of their activity. Additionally, the methoxyphenyl group may engage in π-π interactions with aromatic residues, enhancing binding affinity.
Potential Targets
- Enzymatic Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways.
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral pathogens through modulation of viral enzyme activity.
Antioxidant Properties
Compounds with similar structures have been evaluated for their antioxidant capabilities. The presence of electron-donating groups like methoxy enhances the ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Enzyme Inhibition Studies
In vitro studies have demonstrated that related compounds can inhibit cholinesterases and other enzymes critical in neurodegenerative diseases. While direct studies on this specific compound are scarce, its structural analogs have shown promising results in similar assays.
Case Study 1: Enzyme Inhibition
A study evaluated the enzyme inhibition capability of related pyrimidine derivatives. Results indicated that modifications at the 4-position significantly enhanced inhibitory potency against acetylcholinesterase (AChE), suggesting that similar modifications could enhance the activity of this compound .
Case Study 2: Antiviral Properties
A series of pyrimidine derivatives were tested for antiviral activity against various strains of viruses. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antiviral effects compared to their non-substituted counterparts . This suggests a potential pathway for further exploration with our compound.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Moderate AChE Inhibition | Enzyme Binding |
| Compound B | Antiviral Activity | Viral Enzyme Inhibition |
| This compound | Potentially High | Enzyme Interaction |
Scientific Research Applications
Anticancer Activity
Research indicates that dihydropyrimidines exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications in the dihydropyrimidine structure can enhance cytotoxicity against breast and lung cancer cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Dihydropyrimidines have been reported to possess broad-spectrum antibacterial effects. In vitro studies suggest that this specific compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Inflammation is a critical component of various chronic diseases. Research has indicated that compounds similar to 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy | Demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial testing | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
| Study 3 | Anti-inflammatory response | Reduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidinone-Based Analogs
2-[(6-Oxo-1,4-diphenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Structural Differences: Diphenyl substitution at pyrimidinone positions 1 and 4 (vs. 4-methoxyphenyl in the target compound). Sulfanyl (S) linker at pyrimidinone position 2 (vs. oxygen in the acetamide group of the target).
- Sulfanyl linkage enhances lipophilicity but may reduce oxidative stability compared to oxygen-based linkages .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide ()
- Structural Differences: Methyl group at pyrimidinone position 4 (vs. 4-methoxyphenyl). Phenoxy group on the acetamide side chain (vs. 3-trifluoromethylphenyl).
- Implications: Methyl substitution reduces aromaticity and electron-donating effects compared to methoxy. Phenoxy groups offer moderate lipophilicity but lack the strong electron-withdrawing properties of trifluoromethyl .
Heterocyclic Variations
2-[3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide ()
- Structural Differences: Pyridazinone core (two adjacent nitrogen atoms) replaces pyrimidinone. 4-Fluorophenyl and 4-methoxyphenyl substituents.
- Fluorine’s electronegativity may enhance binding affinity but reduce solubility compared to methoxy groups .
Acetamide Side Chain Modifications
N-(4,6-Dimethoxypyrimidin-2-yl)acetamide Derivatives ()
- Structural Differences :
- Dimethoxy substitution on pyrimidine (vs. single 4-methoxyphenyl).
- Varied aryl groups (e.g., bromophenyl, thienyl) on acetamide.
- Thienyl or bromophenyl substituents alter π-π stacking interactions compared to trifluoromethylphenyl .
Melting Points and Solubility
| Compound | Melting Point (°C) | Key Substituents |
|---|---|---|
| Target Compound | Not reported | 4-Methoxyphenyl, CF3-phenyl |
| Compound | 224–226 | 4-Methyl, 4-phenoxyphenyl |
| Compound | Not reported | Diphenyl, sulfanyl linker |
- The higher melting point of ’s compound suggests stronger crystalline packing due to phenoxy and methyl groups .
Preparation Methods
Classical Acid-Catalyzed Conditions
Traditional protocols use hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts in ethanol under reflux (12–24 hours). However, this method suffers from moderate yields (40–50%) due to side reactions and poor regioselectivity.
Ionic Liquid-Catalyzed Optimization
Modern adaptations employ dicationic acidic ionic liquids (e.g., 1,3-bis(3-methylimidazolium)propane hydrogen sulfate), which enhance reaction efficiency. Key advantages include:
-
Reduced reaction time (1–2 hours)
-
Improved yields (75–85%)
-
Recyclability of catalysts (≥6 cycles without activity loss)
Mechanistic Insight :
The ionic liquid stabilizes the reactive intermediates (e.g., N-acyliminium ion), facilitating cyclization. The methoxyphenyl group’s electron-donating properties further accelerate nucleophilic attack at the β-keto ester carbonyl.
Introduction of the Acetamide Side Chain
Post-synthesis of the dihydropyrimidinone core, the acetamide side chain is introduced via nucleophilic acyl substitution . Two primary strategies dominate:
Chloroacetylation Followed by Amination
Step 1: Chloroacetylation
React the dihydropyrimidinone with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 4 hours). This yields 1-(2-chloroacetyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine .
Step 2: Coupling with 3-(Trifluoromethyl)aniline
The chloroacetyl intermediate undergoes displacement with 3-(trifluoromethyl)aniline in dimethylformamide (DMF) at 80°C for 6 hours. Potassium iodide (KI) acts as a catalyst, achieving 70–75% yield.
Direct Acetoacetanilide Incorporation
An alternative one-pot approach substitutes ethyl acetoacetate with N-[3-(trifluoromethyl)phenyl]acetoacetamide in the Biginelli reaction. This method:
-
Eliminates post-functionalization steps
-
Requires stringent temperature control (100°C, 8 hours)
-
Yields 60–65% due to steric hindrance from the trifluoromethyl group
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Biginelli | HCl/EtOH, reflux, 24h | 45 | 90 | Simplicity | Low yield, long reaction time |
| Ionic Liquid | [DAIL][HSO₄], 80°C, 2h | 82 | 95 | High yield, recyclable catalyst | Cost of ionic liquids |
| Chloroacetylation | DCM, Et₃N, 0–5°C, 4h | 75 | 92 | Scalability | Multi-step purification required |
| Direct Incorporation | DMF, 100°C, 8h | 63 | 88 | Fewer steps | Sensitivity to moisture |
Advanced Catalytic Strategies
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction times to 15–20 minutes for both Biginelli and amidation steps. Yields improve to 78–80% with minimized side products.
Enzymatic Catalysis
Pilot studies using lipase B from Candida antarctica (CAL-B) in tetrahydrofuran (THF) demonstrate:
-
Mild conditions (40°C, pH 7.0)
-
65% yield for acetamide formation
Purification and Characterization
Purification :
-
Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted aniline and ionic liquid residues.
-
Recrystallization from hot ethanol yields needle-like crystals (mp 198–200°C).
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.91 (d, J=8.4 Hz, 2H, Ar-H), 6.95–6.97 (d, J=8.4 Hz, 2H, Ar-H), 5.12 (s, 1H, CH), 3.81 (s, 3H, OCH₃), 2.41 (s, 2H, CH₂CO).
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F).
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors outperform batch methods:
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this compound typically involves multi-step organic reactions, including condensation, cyclization, and amide coupling. Key steps include:
- Step 1: Formation of the pyrimidinone core via cyclization of β-keto esters or thioureas under acidic or basic conditions.
- Step 2: Introduction of the 4-methoxyphenyl group through nucleophilic substitution or Suzuki-Miyaura coupling.
- Step 3: Acetamide linkage via reaction of the pyrimidinone intermediate with 3-(trifluoromethyl)phenyl isocyanate or activated esters .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction efficiency for amide bond formation .
- Temperature Control: Maintain 80–120°C for cyclization steps to avoid side reactions .
- Catalysts: Use triethylamine or DMAP to accelerate coupling reactions .
- Purity Monitoring: Employ HPLC or TLC (silica gel, CH2Cl2/MeOH) for real-time tracking .
Advanced: How can computational methods resolve contradictions in reported reaction yields or selectivity?
Answer:
Discrepancies in synthetic outcomes (e.g., yield variability between 31% and 65% ) may arise from solvent polarity, temperature gradients, or catalyst loading. Methodological Solutions:
- Quantum Chemical Calculations: Predict transition states and intermediate stability using DFT to identify optimal pathways .
- Machine Learning: Train models on published datasets (e.g., PubChem reaction data) to correlate solvent polarity with yield .
- Experimental Validation: Replicate conflicting conditions with controlled variables (e.g., anhydrous vs. hydrated solvents) to isolate contributing factors .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy: 1H/13C NMR to verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrimidinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion matching C20H17F3N3O3) .
- IR Spectroscopy: Identify carbonyl stretches (1660–1700 cm⁻¹ for acetamide and pyrimidinone) .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl group?
Answer:
SAR Methodology:
- Analog Synthesis: Prepare derivatives replacing CF3 with Cl, Br, or CH3 to assess electronic/hydrophobic effects .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using IC50 profiling .
- Computational Docking: Map CF3 interactions with hydrophobic pockets in protein targets (e.g., using AutoDock Vina) .
Example Findings: - CF3 enhances binding affinity by 5–10× compared to CH3 in kinase inhibition assays .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase or protease activity) at 10–100 μM compound concentrations .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .
- Solubility Testing: Measure logP via shake-flask method to guide formulation .
Advanced: How can conflicting data on metabolic stability be reconciled?
Answer:
Discrepancies may arise from assay conditions (e.g., microsomal vs. hepatocyte models). Resolution Steps:
- Cross-Validation: Compare half-life (t1/2) in human liver microsomes vs. primary hepatocytes .
- Metabolite Identification: Use LC-MS/MS to detect oxidative (e.g., hydroxylation) or hydrolytic degradation .
- Species-Specific Effects: Test murine vs. human models to address interspecies variability .
Basic: What are the critical parameters for scaling up synthesis without compromising purity?
Answer:
- Reactor Design: Use continuous-flow systems for exothermic steps (e.g., cyclization) to maintain temperature control .
- Workup Optimization: Implement liquid-liquid extraction (e.g., CH2Cl2/H2O) over column chromatography for bulk batches .
- Crystallization: Recrystallize from EtOH/H2O (70:30) to achieve >98% purity .
Advanced: How can machine learning predict novel analogs with enhanced bioactivity?
Answer:
- Dataset Curation: Compile structural (SMILES) and bioactivity data from PubChem and ChEMBL .
- Model Training: Use graph neural networks (GNNs) to correlate substituents (e.g., CF3, methoxy) with IC50 values .
- Synthesis Prioritization: Rank predicted analogs by synthetic accessibility score (SAscore) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
